N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxin moiety linked via an acetamide bridge to a pyridine ring substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl group and a sulfanyl chain. Its design leverages the benzodioxin scaffold’s metabolic stability and the oxadiazole ring’s role as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . Synthesized through a multi-step protocol involving nucleophilic substitution and cyclization reactions, it belongs to a class of derivatives evaluated for antibacterial activity, with reported potency against Gram-positive and Gram-negative pathogens .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c28-20(25-17-7-8-18-19(12-17)30-11-10-29-18)14-32-21-9-6-16(13-24-21)23-26-22(27-31-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSGQTSJEJLPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The benzodioxin and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxin or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is investigated for its potential as a therapeutic agent. Studies have shown that similar compounds exhibit activity against certain enzymes, suggesting possible applications in drug development .
Medicine
The compound’s potential medicinal applications include its use as an enzyme inhibitor. Research has indicated that derivatives of this compound may have therapeutic effects in treating diseases such as Alzheimer’s .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Triazole Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replaces the oxadiazole with a 1,2,4-triazole core. The pyridinyl substituent may improve π-π stacking with target proteins.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Substitutes the furanmethyl with an ethyl group, simplifying steric hindrance. This modification could favor entropic gains during binding but may reduce aromatic interactions compared to furan-containing analogs.
Thiadiazole Derivatives
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): Incorporates a 1,3,4-thiadiazole core. Benzylsulfanyl groups may enhance hydrophobic interactions but increase molecular weight (MW: 455.6 g/mol).
Functional Group Variations
Pyridin-4-yl and Furanmethyl Substituents
- The compound’s XLogP3 (2.2) and MW (449.5 g/mol) align with Lipinski’s rules, suggesting favorable pharmacokinetics.
Complex Heterocyclic Systems
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide ():
The pyrimidoindole system adds steric bulk and hydrogen-bond acceptors (methoxy, carbonyl), which may improve target affinity but reduce blood-brain barrier penetration.- The pyrimidine ring’s planar structure facilitates intercalation or stacking interactions.
Antibacterial Efficacy
- The parent compound and its oxadiazole derivatives () exhibit potent antibacterial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance activity by ~30% compared to electron-donating groups.
- Triazole analogs () show moderate activity (MIC: 8–32 µg/mL), suggesting the oxadiazole core is critical for optimal target engagement.
Cytotoxicity
- Hemolytic activity assays () indicate low cytotoxicity (HC50 > 200 µg/mL) for most derivatives, including the parent compound. Thiadiazole derivatives () exhibit slightly higher toxicity (HC50 ~150 µg/mL), possibly due to increased membrane disruption from sulfur atoms.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure positions it as a candidate for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 531.60 g/mol. The compound features a benzodioxin core linked to a pyridine and oxadiazole moiety through a sulfanyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H21N3O5S2 |
| Molar Mass | 531.60 g/mol |
| Solubility | Soluble in DMSO and DMF |
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of related compounds within the same chemical family. For instance, sulfonamides derived from benzodioxane structures have shown promising results against enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Anticancer Activity
Preliminary research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the oxadiazole ring has been associated with enhanced cytotoxic activity against various cancer cell lines. A study evaluating derivatives of benzodioxin found that modifications to the sulfanyl group significantly affected their cytotoxicity profiles .
Antimicrobial Properties
Compounds similar to this compound have also demonstrated antimicrobial properties. The structural diversity allows for interactions with microbial enzymes or membranes, potentially leading to bactericidal effects .
Case Studies
- Enzyme Inhibition : In vitro assays demonstrated that related sulfonamide derivatives inhibited α-glucosidase with IC50 values in the low micromolar range. This suggests that structural modifications can enhance enzyme binding affinity .
- Cytotoxicity : A series of derivatives were tested against human cancer cell lines (e.g., HeLa and MCF7). Results showed that certain modifications increased cytotoxicity by up to 50% compared to the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
